(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Overview
Description
“(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C11H13NO6 . It is also known as “(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid” and has a molecular weight of 255.23 . The compound is solid in physical form .
Molecular Structure Analysis
The compound has two chiral centers, which are represented by the (2S,3S) notation. The ‘2S’ and ‘3S’ indicate that the second and third carbon atoms in the molecule are chiral centers with an ‘S’ (sinister, Latin for left) configuration . The compound’s structure is based on derivatives of a phenyl-substituted 1-phenylpropane .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 255.23 and a molecular formula of C11H13NO6 .Scientific Research Applications
Chemistry and Metabolism of Related Compounds
Hydroxy acids, including compounds with structures similar to "(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid," have diverse applications in scientific research due to their unique chemical properties. For instance, hydroxy acids are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. They are involved in various biochemical processes, including the metabolism of amino acids and the synthesis of complex molecules (Kornhauser, Coelho, & Hearing, 2010).
Application in Biomaterials and Drug Synthesis
The structural flexibility of hydroxy acids, due to the presence of hydroxyl and carboxyl groups, makes them valuable in the synthesis of biomaterials and drugs. They serve as key intermediates in producing a variety of high-value chemicals, such as esters and amides, which are crucial in pharmaceutical applications. Their role in drug synthesis is particularly notable in developing novel therapeutic agents and biomaterials, providing a sustainable alternative to traditional petrochemical-based processes (Zhang et al., 2021).
Role in Environmental and Agricultural Research
Compounds similar to "this compound" are also explored in environmental and agricultural research, particularly in studies related to soil chemistry and the degradation of organic compounds. They can be involved in the sorption processes in soil, affecting the bioavailability and degradation rates of various herbicides and pesticides, which is crucial for understanding environmental pollution and developing more sustainable agricultural practices (Werner, Garratt, & Pigott, 2012).
Biotechnological Applications
In biotechnology, the enzymatic and microbial transformations of hydroxy acids and their derivatives are of significant interest. These compounds can be used as substrates in biocatalytic processes to produce value-added chemicals, such as biofuels, bioplastics, and other biomaterials. The metabolic engineering of microorganisms for the efficient conversion of such compounds into desired products is a key area of research, highlighting the potential of hydroxy acids in sustainable bioprocesses (Gao, Ma, & Xu, 2011).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVANXUOIKFVRKN-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376170 | |
Record name | (2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-25-5 | |
Record name | (2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.